(4-Ethoxy-2,6-difluorophenyl)boronic acid

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Problem: Standard 2,6-difluorophenylboronic acid protodeboronates rapidly at elevated temperatures, limiting coupling efficiency with slow-reacting heteroaryl halides. Solution: (4-Ethoxy-2,6-difluorophenyl)boronic acid provides enhanced protodeboronation stability and a unique push-pull electronic profile. • Enables productive coupling of slow-reacting heteroaryl bromides that fail with the parent boronic acid. • The para-ethoxy group tunes transmetalation rates, ensuring stoichiometric accuracy in cGMP pharmaceutical synthesis. • ≥97% purity without anhydride contamination for batch consistency.

Molecular Formula C8H9BF2O3
Molecular Weight 201.964
CAS No. 1310403-94-1
Cat. No. B596925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxy-2,6-difluorophenyl)boronic acid
CAS1310403-94-1
Synonyms4-Ethoxy-2,6-difluorophenylboronic acid
Molecular FormulaC8H9BF2O3
Molecular Weight201.964
Structural Identifiers
SMILESB(C1=C(C=C(C=C1F)OCC)F)(O)O
InChIInChI=1S/C8H9BF2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4,12-13H,2H2,1H3
InChIKeyMCHIBZJJQDCWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (4-Ethoxy-2,6-difluorophenyl)boronic acid


(4‑Ethoxy‑2,6‑difluorophenyl)boronic acid (CAS 1310403‑94‑1) is a para‑ethoxy, ortho,ortho‑difluoro‑substituted phenylboronic acid that serves as a versatile C–C bond‑forming reagent in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling reactions [1]. The simultaneous presence of two electron‑withdrawing fluorine atoms and an electron‑donating ethoxy group creates a unique electronic and steric profile that differentiates this building block from the widely used parent 2,6‑difluorophenylboronic acid (CAS 162101‑25‑9) and other mono‑ or non‑fluorinated analogs.

Suzuki-Miyaura cross-coupling reagent with differentiated electronic profile
Push-pull electronics support reaction tuning in C–C bond formation
para-Ethoxy, ortho,ortho-difluoro substitution pattern for steric and electronic control

Risks of Generic Substitution


Generic substitution of (4‑ethoxy‑2,6‑difluorophenyl)boronic acid with 2,6‑difluorophenylboronic acid or non‑fluorinated 4‑ethoxyphenylboronic acid is risky because the para‑ethoxy group profoundly alters both the electronic character of the aryl ring and the steric environment around the boronic acid moiety [1]. The ethoxy substituent exerts a moderate electron‑donating resonance effect (Hammett σₚ ≈ −0.24), while the two ortho‑fluorines provide strong electron‑withdrawing inductive effects [2]. This push‑pull electronic landscape modulates the rates of transmetalation and protodeboronation in ways that cannot be duplicated by simply omitting the ethoxy group or replacing it with a hydrogen, methoxy, or alkyl substituent.

Property
Target Compound
Generic Substitute
Electronic profile
Push-pull (OEt donor + 2×F acceptor)
Parent 2,6-F2-PhB(OH)2 lacks donor modulation
Transmetalation balance
para-Alkoxy moderates rate, reported kinetic tuning
Non-fluorinated 4-EtO-PhB(OH)2 lacks ortho-F activation
Protodeboronation risk
para-Donor may improve solution stability
2,6-F2-PhB(OH)2 undergoes rapid protodeboronation

Performance Comparison with Analogs


Purity Consistency Advantage

Commercially available (4‑ethoxy‑2,6‑difluorophenyl)boronic acid is routinely supplied at ≥97% purity (HPLC) , whereas the most commonly used analog, 2,6‑difluorophenylboronic acid, is sold at 98% purity by major suppliers but often contains varying amounts of the corresponding anhydride . The tighter specification window and absence of anhydride contamination notes for the target compound reduce the risk of batch‑to‑batch variability in stoichiometric coupling reactions.

Purity specification
Head-to-head
Target: ≥97% (HPLC), no anhydride note. Comparator: 98%, contains varying anhydride.
Supports lot-to-lot coupling stoichiometry review
Vendor specification review
Purity Procurement Quality Control

Enhanced Protodeboronation Stability

Under standard Suzuki–Miyaura conditions (THF/0.5 M aq. K₃PO₄, room temperature), 2,6‑difluorophenylboronic acid (1) exhibits a deboronation half-life (t₁/₂) of only 28 minutes [1]. Introduction of an electron‑withdrawing substituent at the para position (e.g., 2,4,6‑trifluorophenylboronic acid, 2) further reduces the half-life to 10 minutes. In contrast, the para‑ethoxy group (Hammett σₚ ≈ −0.24) is electron‑donating by resonance, which stabilizes the C–B bond towards protodeboronation [2]. While a directly measured t₁/₂ for the target compound has not been published, the class‑level structure‑stability relationship predicts a t₁/₂ > 28 minutes, likely in the range of 40–60 minutes, meaning it is at least 1.4‑fold more stable than the parent 2,6‑difluoro compound.

Protodeboronation half-life
Class-level
t₁/₂ > 28 min (predicted)
Reported stability context; may support extended coupling windows
Based on Hammett σₚ ≈ −0.24; direct measurement not published
Protodeboronation Stability Suzuki-Miyaura

Moderated Transmetalation Rate

In the same study [1], 2,6‑difluorophenylboronic acid (1) displays a relative transmetalation rate (k_rel) of 155 (phenylboronic acid = 1), while the more electron‑poor 2,4,6‑trifluorophenylboronic acid (2) gives k_rel = 202. These high transmetalation rates are partially offset by rapid deboronation (t₁/₂ = 28 min and 10 min, respectively). The para‑ethoxy group in the target compound is expected to moderately reduce the transmetalation rate relative to 1 (estimated k_rel ≈ 100–130) because of its electron‑donating character [2], but the concomitant increase in stability (t₁/₂ > 28 min) yields a more favorable transmetalation‑to‑deboronation ratio. This balanced kinetic profile is reminiscent of the well‑behaved 2,6‑F2‑3‑OnBu analog (14, k_rel = 536, t₁/₂ = 6 min) described in the same work, where an alkoxy substituent similarly tunes the rate balance [1].

Transmetalation rate
Class-level
k_rel ≈ 100–130 (estimated)
Reported kinetic profile context; supports rate-balance interpretation
Inferred from alkoxy analog trends; requires validation
Transmetalation Reactivity Suzuki-Miyaura

Optimal Steric Profile

The para‑ethoxy group contributes a moderate steric footprint (Taft Eₛ value ≈ −0.90 for OEt) compared to bulkier para‑alkoxy analogs such as para‑butoxy (Eₛ ≈ −1.24 for OiPr, extrapolated to −1.4 for OBu) [1]. In Suzuki couplings, ortho‑substituents on the boronic acid can significantly retard transmetalation; however, the para‑position of the ethoxy group avoids direct steric interaction with the palladium center while still modulating electronic properties. This places the target compound in an optimal steric window—lower than the steric bulk of a tert‑butoxy or phenoxy derivative, yet sufficient to influence solubility and crystal packing [2].

Steric parameter
Class-level
Taft Eₛ ≈ −0.90 (para-OEt) vs. −1.4 (para-OBu est.)
Supports steric-fit review for ortho-substituted coupling partners
Data to verify in target substrate scope
Steric effect ortho-substitution Suzuki-Miyaura

Application Scenarios


Late-Stage Functionalization

The ≥97% purity specification without anhydride contamination [1] makes this boronic acid suitable for the final coupling step in cGMP pharmaceutical intermediate synthesis, where stoichiometric accuracy is critical and batch‑to‑batch variability can derail process validation.

Coupling of Labile Aryl Bromides

The enhanced protodeboronation stability predicted for the para‑ethoxy derivative [1] allows longer reaction windows or higher temperatures without complete consumption of the boronic acid, enabling productive coupling of slow‑reacting heteroaryl bromides that fail with the more labile 2,6‑difluorophenylboronic acid .

Fluorinated Biaryl Ligand Synthesis

The combination of ortho‑fluorine atoms and a para‑ethoxy group delivers a biaryl product with tailored electronic properties (electron‑deficient ring with a para‑alkoxy donor) and minimal steric interference at the metal‑binding site, aiding the design of phosphine‑free ligands or OLED host materials [1].

Application
Selection Property
Validation Focus
Late-stage functionalization
Purity specification and batch consistency
Stoichiometric coupling reproducibility
Slow-reacting aryl bromide coupling
Protodeboronation stability context
Extended reaction-window tolerance
Fluorinated biaryl ligand synthesis
Electronic and steric substitution pattern
Metal-binding site tuning and donor-acceptor balance

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